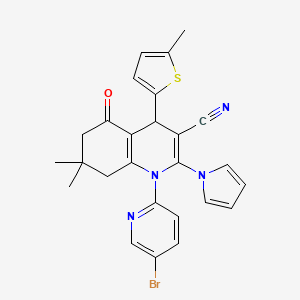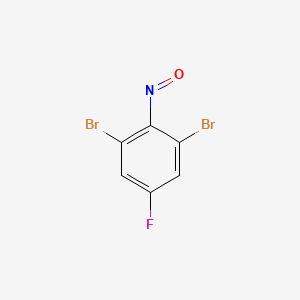
methyl 6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3,4-dihydroquinoline-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound with a unique structure that combines elements of quinoline and isoindoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the isoindoline core, followed by the introduction of the quinoline moiety. The final step involves esterification to introduce the methyl carboxylate group.
Preparation of Isoindoline Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of Quinoline Moiety: This can be achieved through a Friedländer synthesis, where an appropriate aldehyde and ketone are reacted in the presence of a base.
Esterification: The final step involves the reaction of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Methyl 6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
Methyl 6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3,4-dihydroquinoline-1(2H)-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which methyl 6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3,4-dihydroquinoline-1(2H)-carboxylate exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
- Methyl 6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3,4-dihydroquinoline-1(2H)-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of the quinoline and isoindoline structures, which imparts specific chemical and physical properties. This makes it distinct from other compounds with similar functional groups but different core structures.
属性
分子式 |
C20H20N2O4 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
methyl 6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C20H20N2O4/c1-26-20(25)21-8-2-3-11-10-14(6-7-15(11)21)22-18(23)16-12-4-5-13(9-12)17(16)19(22)24/h4-7,10,12-13,16-17H,2-3,8-9H2,1H3 |
InChI 键 |
XVVQDTGGYZKKAW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)N1CCCC2=C1C=CC(=C2)N3C(=O)C4C5CC(C4C3=O)C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-ethoxyphenyl)-N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine](/img/structure/B11051274.png)
![methyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11051282.png)
![3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051285.png)
![Acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester](/img/structure/B11051292.png)
![4-(methylsulfanyl)-N-[4-(pyridin-2-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B11051302.png)
![1-(4-Methylphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B11051305.png)
![4-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11051306.png)
![2-[4-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B11051311.png)
![5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxo-1,6-dihydropyridazin-3-yl]-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide](/img/structure/B11051326.png)
![3-(4-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051331.png)
![diphenyl [(2E)-1-ethylpyridin-2(1H)-ylidene]phosphoramidate](/img/structure/B11051339.png)
![N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B11051341.png)

